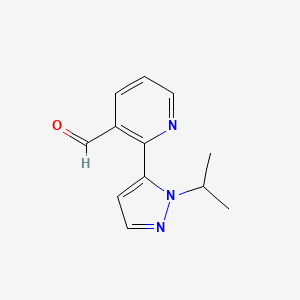
2-(1-isopropyl-1H-pyrazol-5-yl)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-isopropyl-1H-pyrazol-5-yl)nicotinaldehyde is a chemical compound that features a pyrazole ring substituted with an isopropyl group and a nicotinaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 1-isopropyl-1H-pyrazole-5-carbaldehyde with nicotinic acid under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-isopropyl-1H-pyrazol-5-yl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as alkyl halides can be used under basic conditions to introduce new substituents on the pyrazole ring.
Major Products Formed
Oxidation: 2-(1-isopropyl-1H-pyrazol-5-yl)nicotinic acid.
Reduction: 2-(1-isopropyl-1H-pyrazol-5-yl)nicotinalcohol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-isopropyl-1H-pyrazol-5-yl)nicotinaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1-isopropyl-1H-pyrazol-5-yl)nicotinaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-isopropyl-1H-pyrazol-5-ylboronic acid: Shares the pyrazole ring but differs in the functional group attached to the ring.
2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde: Contains a similar pyrazole ring but has a more complex structure with additional functional groups.
Uniqueness
2-(1-isopropyl-1H-pyrazol-5-yl)nicotinaldehyde is unique due to its combination of the pyrazole ring and nicotinaldehyde moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H13N3O |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
2-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H13N3O/c1-9(2)15-11(5-7-14-15)12-10(8-16)4-3-6-13-12/h3-9H,1-2H3 |
InChI-Schlüssel |
YJTNJRGMHAIILF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=CC=N1)C2=C(C=CC=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


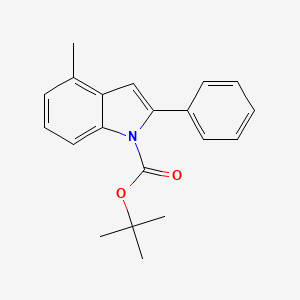
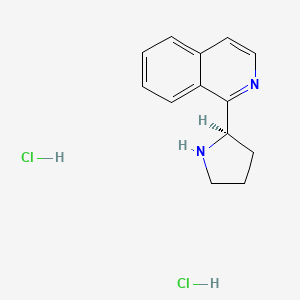
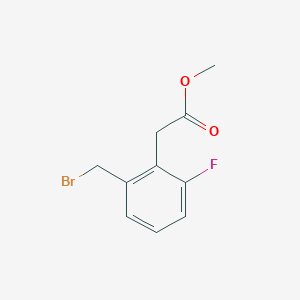
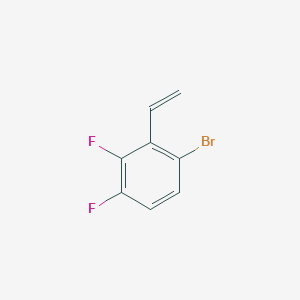
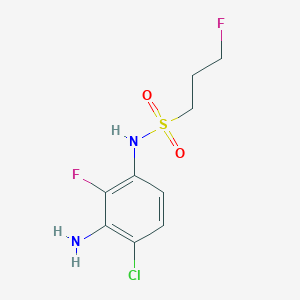
![6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine](/img/structure/B12844781.png)
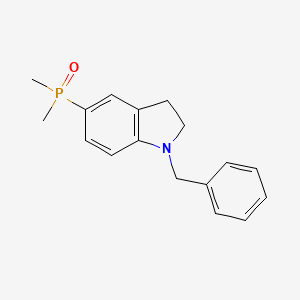
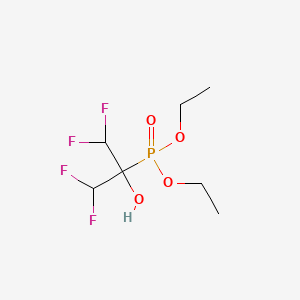
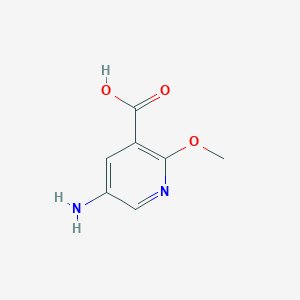
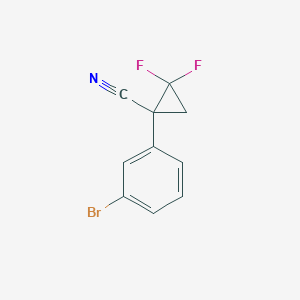
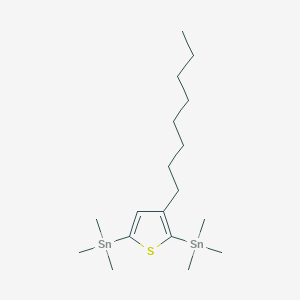
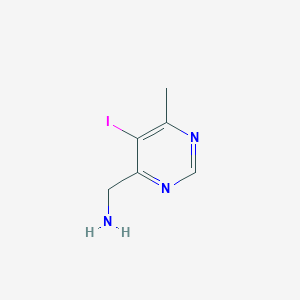
![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12844830.png)
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12844831.png)
